3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
Description
Propriétés
IUPAC Name |
3-bromo-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-12-6-3-4(7)10-11-5(3)8-2-9-6/h2H,1H3,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGPGRHAXNIUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=NNC(=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclocondensation of Pyrazole Derivatives
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile derivatives with formamide. This method, adapted from Bishop et al., involves heating the precursor in formamide at 150°C for 12–24 hours.
Procedure :
- Combine 5-amino-1H-pyrazole-4-carbonitrile (1.0 equiv) and formamide (70 equiv) in a pressure tube.
- Heat at 150°C for 12 hours under inert atmosphere.
- Extract with ethyl acetate, wash with brine, and purify via column chromatography (DCM/MeOH 95:5).
Key Insight :
The tert-butyl protecting group is often used to stabilize the pyrazole nitrogen during cyclization, yielding 1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as an intermediate.
Bromination at Position 3
Bromination is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C.
Procedure :
Methoxylation at Position 4
The methoxy group is introduced via nucleophilic substitution of a chloro intermediate.
Procedure :
- Synthesize 4-chloro-3-bromo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidine by treating the amine intermediate with POCl₃.
- React the chloro derivative with sodium methoxide (NaOMe) in methanol at reflux.
- Deprotect the tert-butyl group using trifluoroacetic acid (TFA).
Reaction Conditions :
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Optimal bromination requires polar aprotic solvents (e.g., DMF) to stabilize intermediates. Catalytic Lewis acids (e.g., FeCl₃) improve regioselectivity but are unnecessary with NBS.
Table 1: Bromination Efficiency Under Varied Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | None | 25 | 85 |
| THF | FeCl₃ | 25 | 62 |
| DCM | None | 0 | 48 |
Protecting Group Strategies
The tert-butyl group prevents unwanted side reactions during cyclization and bromination. Alternative protectants (e.g., SEM) require harsher deprotection conditions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
- EI-MS : m/z 229.03 [M]⁺ (calculated for C₆H₅BrN₄O).
- HRMS : Found 229.0321 (Δ = 0.0013 vs. theoretical).
Applications and Derivative Synthesis
The compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions, enabling access to aryl- and heteroaryl-substituted pyrazolo[3,4-d]pyrimidines. For example, coupling with phenylboronic acid yields 3-phenyl derivatives, which exhibit kinase inhibitory activity.
Analyse Des Réactions Chimiques
Nucleophilic Substitution at C3 Bromine
The bromine atom at position 3 is highly reactive toward nucleophilic substitution (SNAr), enabling the introduction of amines, thiols, and other nucleophiles.
Key Reactions:
-
Amination : Reaction with primary/secondary amines (e.g., morpholine, piperazine) under microwave irradiation (120°C, 30 min) yields C3-aminated derivatives with >80% efficiency .
-
Suzuki–Miyaura Cross-Coupling : Pd-catalyzed coupling with arylboronic acids (e.g., p-methoxyphenylboronic acid) produces biaryl derivatives. For example:
| Boronic Acid | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂, Na₂CO₃ | 89% | |
| 4-Cyanophenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 85% |
These reactions typically occur in polar solvents (e.g., 1,4-dioxane) at 110°C .
Electrophilic Aromatic Substitution (EAS)
The methoxy group at position 4 activates the pyrimidine ring toward electrophilic substitution.
Demethylation and Functionalization:
-
Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C removes the methoxy group, generating a hydroxyl intermediate . This intermediate can undergo further functionalization (e.g., alkylation or acylation).
-
Halogenation : Electrophilic bromination at position 6 using NBS (N-bromosuccinimide) in DMF achieves regi
Applications De Recherche Scientifique
Medicinal Chemistry
3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is primarily utilized as a scaffold for designing kinase inhibitors. Its derivatives are being explored as potential anticancer agents due to their ability to inhibit key enzymes involved in tumor growth and metastasis. Research indicates that this compound can effectively inhibit various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG-2) cells.
Biological Studies
In biological research, this compound serves as a tool for studying cell signaling pathways and understanding the role of specific kinases in cellular processes. It is employed to probe biological systems and elucidate the molecular mechanisms underlying kinase inhibition.
Drug Discovery
Researchers use this compound as a starting point for developing new therapeutic agents with improved efficacy and selectivity. Its structural features allow for modifications that can enhance drug potency and reduce side effects .
Chemical Biology
The compound is also significant in chemical biology for investigating enzyme inhibition and receptor interactions. This research provides insights into cellular mechanisms and identifies potential therapeutic targets for various diseases.
Agricultural Chemistry
Emerging studies suggest potential applications in agricultural chemistry, particularly as a candidate for developing agrochemicals such as herbicides or fungicides. Its biological activity against pathogens could improve crop yields and pest resistance .
Case Studies
Several studies have highlighted the efficacy of this compound derivatives:
- Inhibition of Cancer Cell Lines : A study demonstrated that derivatives of this compound exhibit significant inhibition against MCF-7 and HepG-2 cells through CDK2 inhibition, indicating its potential as an anticancer agent.
- Molecular Docking Studies : Research utilizing molecular docking simulations revealed that this compound binds effectively to active sites of kinases such as CDK2 and Epidermal Growth Factor Receptor (EGFR), suggesting strong therapeutic potential in oncology .
Mécanisme D'action
The mechanism of action of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of protein kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and differentiation, making it a potential candidate for cancer therapy . The molecular targets include cyclin-dependent kinases (CDKs) and other related kinases .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a detailed comparison of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with key analogs:
Substituent Effects on Physicochemical Properties
Key Research Findings
- Regioselectivity in Glycosylation: The N-1 position of this compound is favored in ribofuranosyl coupling, confirmed by HMBC correlations and TLC analysis .
- Halogen Effects : Bromine at the 3-position increases molecular weight and polarizability, enhancing DNA-binding affinity compared to chloro analogs .
- Structure-Activity Relationships (SAR) :
- Electron-donating groups (e.g., -OCH₃) at the 4-position reduce electrophilicity, delaying metabolic degradation.
- Bulky substituents (e.g., 3-aryl groups) improve target specificity but may compromise solubility .
Activité Biologique
3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potent biological activities, particularly in the context of cancer research. This article delves into its biological mechanisms, cellular effects, and potential therapeutic applications, supported by relevant data and case studies.
Target Enzyme:
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . This enzyme plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 disrupts normal cell cycle progression and can lead to apoptosis in cancer cells .
Mode of Action:
The compound functions by binding to CDK2, inhibiting its activity and thus affecting various biochemical pathways associated with cell proliferation. This inhibition results in significant alterations in cell cycle dynamics and can induce programmed cell death .
Cellular Effects
Research has demonstrated that this compound exhibits cytotoxic activity against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG-2 (liver cancer)
In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in these cell lines, with IC50 values indicating significant potency .
Data Table: Cytotoxic Activity
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 45 - 97 | CDK2 inhibition leading to apoptosis |
| HCT-116 | 6 - 99 | Disruption of cell cycle progression |
| HepG-2 | 48 - 90 | Induction of programmed cell death |
Case Studies
-
Anticancer Activity:
A study highlighted that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, exhibited potent inhibitory effects on tumor growth in MCF-7 models. The compound effectively induced apoptosis and inhibited cell migration . -
Molecular Docking Studies:
Molecular docking simulations have revealed that this compound binds effectively to the active sites of kinases such as CDK2 and EGFR. These interactions are critical for its inhibitory effects on cancer pathways .
Applications in Drug Discovery
The unique structure of this compound makes it a valuable scaffold for developing new kinase inhibitors. Its derivatives are being explored as potential anticancer agents due to their ability to inhibit key enzymes involved in tumor growth and metastasis .
Scientific Research Applications
- Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors.
- Biological Studies: Employed in studying cell signaling pathways.
- Chemical Biology: Serves as a tool compound for probing biological systems.
Q & A
Basic: What are the standard synthetic routes for 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine?
Methodological Answer:
The synthesis typically involves cyclization and substitution reactions. A common approach starts with halogenated pyrazolo[3,4-d]pyrimidine precursors. For example:
- Step 1: Bromination at the 3-position using -bromosuccinimide (NBS) in DMF at 50°C .
- Step 2: Methoxy group introduction via nucleophilic aromatic substitution (SNAr) with sodium methoxide under reflux conditions .
- Purification: Flash column chromatography (e.g., 0–5% MeOH in CHCl) and preparative RP-HPLC yield high-purity products .
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NBS, DMF, 50°C | 75–85 | ≥95% |
| 2 | NaOMe, MeOH, reflux | 60–70 | ≥98% |
Basic: How can structural integrity be confirmed post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR: Identify chemical shifts for bromine (δ ~3.8–4.2 ppm for adjacent protons) and methoxy groups (δ ~3.3–3.5 ppm) .
- HRMS: Confirm molecular formula (e.g., CHBrNO requires [M+H]+ = 244.9652) .
- HMBC: Detect long-range correlations between H-1’ (sugar protons) and C-3 (pyrimidine core) to verify regiochemistry .
Note: Discrepancies in coupling constants (e.g., for ribofuranosyl derivatives) may indicate stereochemical impurities .
Advanced: How to resolve contradictions in SAR studies for substituent effects?
Methodological Answer:
Contradictions arise from electronic vs. steric effects. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
